Formanilide

描述

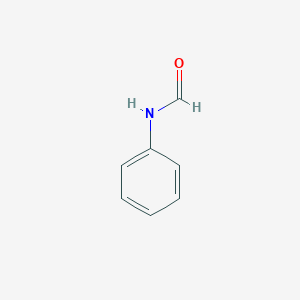

Structure

3D Structure

属性

IUPAC Name |

N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDNPESBYVVLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025338 | |

| Record name | Formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

520 °F at 760 mmHg (NTP, 1992), 271 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |

| Record name | N-Phenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

103-70-8 | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2805XEA9CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Formanilide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formanilide, also known as N-phenylformamide, is an organic compound with the chemical formula C₆H₅NHCHO. It is a significant chemical intermediate in various organic syntheses and finds applications in the rubber and pharmaceutical industries. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in polar solvents like water and ethanol and has limited solubility in non-polar solvents such as hexane and benzene.[2] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [3] |

| Molecular Weight | 121.14 g/mol | [1] |

| Melting Point | 46-48 °C (lit.) | [4] |

| Boiling Point | 271 °C at 760 mmHg | [1][5] |

| 166 °C at 14 mmHg (lit.) | [4] | |

| Density | 1.144 g/mL at 25 °C (lit.) | [4] |

| Solubility in Water | 25.4 g/L at 20 °C | [3][6] |

| 28.6 g/L at 25 °C | [3][6] | |

| Flash Point | > 112 °C (> 233.6 °F) | [7] |

| Vapor Pressure | 0.00662 mmHg at 25 °C | [8] |

| LogP (log Kow) | 1.15 | [1] |

| Appearance | White crystalline solid | [1] |

Chemical Structure

This compound consists of a phenyl group attached to a formamide group. The molecule can exist in both cis and trans conformations with respect to the C-N amide bond, with the trans isomer being more stable.

Below is a diagram representing the chemical structure of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Formanilide (CAS 103-70-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formanilide, with the CAS number 103-70-8, is a significant organic compound possessing an amide functional group derived from aniline and formic acid.[1] This white to pale yellow crystalline solid serves as a versatile precursor and intermediate in a multitude of synthetic applications, most notably in the pharmaceutical and agrochemical industries.[1][2] Its utility extends to the synthesis of fungicides, N,N-diaryl ureas, quinolone antibiotics, and as a formylating agent in reactions such as the Vilsmeier-Haack reaction.[2][3] This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, comprehensive spectral analysis, and toxicological data.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[4] It exhibits moderate solubility in water and is soluble in various organic solvents.[1][5] Key quantitative properties are summarized in Table 1 for ease of reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [1][4] |

| Molecular Weight | 121.14 g/mol | [2][4] |

| CAS Number | 103-70-8 | [1][2] |

| Appearance | White to pale grayish-beige crystalline solid | [5][6] |

| Melting Point | 46-48 °C | [6][7] |

| Boiling Point | 271 °C at 760 mmHg; 166 °C at 14 mmHg | [6][8] |

| Density | 1.144 g/mL at 25 °C | [6][7] |

| Water Solubility | 25.4 g/L at 20 °C; 28.6 g/L at 25 °C | [5][6] |

| logP (Octanol/Water) | 1.15 | [4] |

| Flash Point | >112 °C (>230 °F) | [4][6] |

| pKa | 15.00 ± 0.70 (Predicted) | [6] |

| UV max (Ethanol) | 242-243 nm | [9] |

Experimental Protocols

Synthesis of this compound from Aniline and Formic Acid

The most common method for synthesizing this compound is the direct N-formylation of aniline using formic acid. The reaction proceeds via a condensation mechanism, producing water as a byproduct. To drive the equilibrium towards the product, water is typically removed azeotropically.

Materials:

-

Aniline (1.0 eq)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add aniline (1.0 eq) and toluene (approx. 2-3 mL per gram of aniline).

-

Add formic acid (1.2 eq) to the flask.[6]

-

Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-9 hours, or until the theoretical amount of water has been collected or the reaction completion is confirmed by Thin Layer Chromatography (TLC).[6]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.[7]

-

Extract the aqueous layer with ethyl acetate.[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or by distillation under reduced pressure.[6]

Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, which is generated in situ from a substituted formamide (like N,N-dimethylformamide or N-methylthis compound) and an activating agent such as phosphorus oxychloride (POCl₃).[1][3][11]

Materials:

-

N-Methylthis compound (or DMF) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Electron-rich arene (e.g., N,N-dimethylaniline) (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Flame-dried, two-necked round-bottom flask

-

Dropping funnel

-

Ice bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylthis compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich arene (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

-

Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude formylated product.

-

Purify the product using column chromatography.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure of this compound.[2] The presence of cis-trans isomerism due to restricted rotation around the amide bond can influence the spectra, especially in different solvents.[2]

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~10.1 (br s) | N-H Proton |

| ~8.3 (s) | C(O)-H Proton |

| ~7.5 (d) | H-2, H-6 (ortho) |

| ~7.3 (t) | H-3, H-5 (meta) |

| ~7.1 (t) | H-4 (para) |

| (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for the functional groups.) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3280-3150 | N-H stretch |

| ~3060 | Aromatic C-H stretch |

| ~2880 | Aldehydic C-H stretch |

| ~1690-1660 | C=O stretch (Amide I band) |

| ~1595, 1490, 1440 | Aromatic C=C ring stretches |

| ~1530 | N-H bend (Amide II band) |

| ~750, 690 | C-H out-of-plane bend |

| (Note: Values are approximate.) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragment ions.

| m/z | Assignment |

| 121 | [M]⁺ (Molecular Ion) |

| 93 | [M - CO]⁺ (Loss of carbon monoxide) |

| 92 | [M - CHO]⁺ (Loss of formyl radical) followed by H rearrangement |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | [C₅H₅]⁺ (Loss of C₂H₂ from phenyl cation) |

Applications in Research and Development

This compound is a crucial building block in organic synthesis.[2]

-

Pharmaceutical Synthesis: It is an intermediate in the production of various pharmaceuticals, including quinolone antibiotics and potential cancer chemotherapeutic agents.[2]

-

Agrochemicals: It serves as a precursor for fungicides, such as mepanipyrim.[2]

-

Chemical Synthesis: this compound can be dehydrated to produce phenyl isocyanide, a valuable reagent in coordination chemistry.[2] It is also used in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.[2][3]

-

Biochemical Research: It has been studied for its inhibitory effects on monoamine oxidase (MAO) in rat brain models, making it a tool for neuroscience research.[2]

Toxicological and Safety Information

While comprehensive toxicological data for this compound is limited, information on related compounds and general safety guidelines provide a basis for safe handling.[12][13]

Acute Toxicity:

-

This compound: No specific LD50 data is readily available. The toxicological properties have not been fully investigated.[12][13] Exposure may cause cyanosis, headache, dizziness, and confusion.[6][14]

-

N-Methylthis compound (related compound): LD50 Oral - Rat - 1517 mg/kg.[15]

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12]

-

Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Wash thoroughly after handling.[12]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[5]

-

Incompatibilities: Incompatible with strong oxidizing agents.[5][6]

Role in Biochemical Pathways: Monoamine Oxidase Inhibition

This compound and its derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][9] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft can be increased, which is the mechanism of action for a class of antidepressant drugs.[16][17]

References

- 1. This compound(103-70-8) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(103-70-8) 1H NMR spectrum [chemicalbook.com]

- 3. NP-MRD: Showing NP-Card for n-Phenylformamide (NP0081872) [np-mrd.org]

- 4. N-Methylthis compound - Safety Data Sheet [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aphis.usda.gov [aphis.usda.gov]

- 9. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Monoamine_oxidase_inhibitor [bionity.com]

- 13. Ecotoxicological assays to determine the median lethal concentration (LC50) of formalin for fish: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Page loading... [guidechem.com]

- 15. fishersci.com [fishersci.com]

- 16. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Synthesis of Formanilide from Aniline and Formic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of formanilide through the N-formylation of aniline using formic acid. Formanilides are crucial intermediates in organic synthesis, serving as protecting groups for amines, precursors for isocyanides, and building blocks for various pharmaceuticals.[1][2][3] This document details various synthetic methodologies, presents comparative quantitative data, and provides specific experimental protocols for laboratory application.

Reaction Overview and Mechanism

The N-formylation of aniline with formic acid is a condensation reaction that produces this compound and water. The reaction is an equilibrium process, and therefore, various strategies are employed to drive it towards the product side.[4][5] These strategies include using an excess of formic acid, removing water as it is formed (e.g., azeotropic distillation with a Dean-Stark trap), or employing catalysts to increase the reaction rate.[3][6]

The generally accepted mechanism involves the protonation of formic acid, followed by a nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline on the carbonyl carbon of the protonated formic acid. This is followed by the elimination of a water molecule to yield the final this compound product. Catalysts, such as Lewis or Brønsted acids, can facilitate this process by further activating the formic acid.[7]

Comparative Analysis of Synthetic Protocols

A variety of methods have been developed for the synthesis of this compound from aniline and formic acid, ranging from catalyst-free neat conditions to sophisticated catalyzed systems. The choice of method often depends on the desired yield, reaction time, purity, and environmental considerations. The following table summarizes quantitative data from several reported procedures, allowing for a direct comparison of their efficacy.

| Method/Catalyst | Aniline:Reagent Ratio | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Neat (Solvent-free) | 1:4 (Aniline:Formic Acid) | None | 60 | 2.5 h | 92 | [1] |

| Toluene (Dean-Stark) | 1:1.2 (Aniline:Formic Acid) | Toluene | Reflux | 3 h | 99 | [3] |

| Iodine (I₂) | 1:2 (Aniline:Formic Acid) | None | 70 | 2 h | Excellent | [7] |

| Amberlite IR-120[H⁺] | N/A | None | MW | 60-120 s | Excellent | [7] |

| Acetic Anhydride/Silica Gel | 1:2:2 (Aniline:HCOOH:Ac₂O) | None (on SiO₂) | MW (300W) | 2 min | 84 | [2] |

| Manganese (MnCl₂·4H₂O) | N/A | DMF | 130 | 20 h | 98 | [8][9] |

| Zinc Oxide (ZnO) | 1:3 (Aniline:Formic Acid) | None | 70 | 10-720 min | Good to Excellent | [7] |

| Melaminetrisulfonic acid | 1:2 (Aniline:Formic Acid) | None | 60 | 40-90 min | Excellent | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for two distinct and effective protocols for the synthesis of this compound.

Protocol 1: Solvent-Free Neat Reaction

This protocol is valued for its simplicity and environmentally friendly nature, avoiding the need for solvents.[1]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add aniline.

-

Slowly add four equivalents of formic acid to the aniline with stirring.

-

Heat the reaction mixture to 60°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2.5 hours for aniline), cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield the pure this compound product.[1]

Protocol 2: Azeotropic Water Removal with Toluene

This classic and high-yielding method utilizes a Dean-Stark apparatus to remove water, effectively driving the reaction equilibrium toward the product.[3]

Procedure:

-

Place aniline (1.0 equiv) and toluene into a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

-

Add formic acid (1.2-2.0 equiv) to the flask.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 3 hours).

-

Cool the reaction mixture to room temperature.

-

Evaporate the toluene under reduced pressure. The resulting residue is typically pure this compound.

-

If necessary, the product can be further purified by short column chromatography.[3]

Visualization of Reaction Workflow

The following diagram illustrates the fundamental transformation in the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound from aniline and formic acid.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jetir.org [jetir.org]

- 3. scispace.com [scispace.com]

- 4. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101475501A - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of N-Phenylformamide

Abstract

N-Phenylformamide, also known as formanilide, is an organic compound with the chemical formula C₇H₇NO.[1][2] It serves as a vital intermediate in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals.[3][4] This technical guide provides a comprehensive overview of the core physical properties of N-Phenylformamide, detailed experimental protocols for their determination, and logical workflows to assist researchers in their laboratory practices. All quantitative data is presented in standardized tables for ease of reference and comparison.

Core Physical and Chemical Properties

N-Phenylformamide is an amide derived from formic acid and aniline.[2] At room temperature, it typically appears as a white to pale grayish-beige crystalline powder or solid.[2][5] The compound is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1][2]

General and Structural Properties

This table summarizes the fundamental identifiers and structural properties of N-Phenylformamide.

| Property | Value | Reference |

| Chemical Name | N-Phenylformamide | [6] |

| Synonyms | This compound, N-Formylaniline, Phenyl formamide | [6][7] |

| CAS Number | 103-70-8 | [1][2] |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [1][2][6] |

| Appearance | White to pale grayish-beige crystalline powder | [1][2] |

Thermodynamic and Physical State Properties

The following table details the key thermodynamic and state-defining properties of N-Phenylformamide. These values are critical for purification, reaction setup, and safety assessments.

| Property | Value | Conditions | Reference |

| Melting Point | 46-48 °C | (lit.) | [1][2][8] |

| 50 °C | [1][9] | ||

| Boiling Point | 271 °C | Atmospheric Pressure | [1][6] |

| 166 °C | 14 mm Hg | [1][8] | |

| Density | 1.144 g/mL | at 25 °C (lit.) | [1][8] |

| Flash Point | >230 °F (>110 °C) | [1] | |

| Vapor Pressure | 0.00662 mmHg | at 25 °C | [1] |

| pKa | 15.00 ± 0.70 | (Predicted) | [1] |

| Refractive Index | 1.5908 | (estimate) | [1][8] |

Solubility Profile

The solubility of N-Phenylformamide is a key factor in its application for synthesis and formulation. It exhibits solubility in polar solvents due to the presence of the amide group, which allows for hydrogen bonding.[3]

| Solvent | Solubility | Temperature | Reference |

| Water | 25.4 g/L | 20 °C | [1][2] |

| 28.6 g/L | 25 °C | [1][6] | |

| Ethanol | Soluble | - | [1][3] |

| Ether | Soluble | - | [1] |

| Non-Polar Solvents | Limited solubility | (e.g., hexane, benzene) | [3] |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for determining the key physical properties of N-Phenylformamide. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[10][11] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[10][11]

Methodology:

-

Sample Preparation: Finely powder a small amount of the N-Phenylformamide sample.[11][12]

-

Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the tube to pack the solid to a height of 1-2 mm.[10][12]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[11][13]

-

Heating: Place the assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.[10][11]

-

Measurement: Heat the apparatus slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[10][14]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16] This method is suitable for small quantities of liquid.

Methodology:

-

Sample Preparation: Place a few milliliters of the liquid sample (if N-Phenylformamide is melted or dissolved) into a small fusion tube.[16][17]

-

Capillary Insertion: Take a small capillary tube and seal one end using a flame. Place this sealed capillary, open end down, into the fusion tube containing the liquid.[15][17]

-

Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube with paraffin oil).[18]

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out.[18]

-

Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. Note this temperature.[17]

-

Data Recording: Stop heating and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[18]

Density Determination (Water Displacement Method)

Density is the ratio of a substance's mass to its volume.[19] For a solid like N-Phenylformamide, the volume can be determined by liquid displacement.

Methodology:

-

Mass Measurement: Weigh a sample of N-Phenylformamide using an analytical balance and record its mass (m).[19][20]

-

Initial Volume: Fill a graduated cylinder with a known volume of a non-reacting liquid in which the solid is insoluble (e.g., water, if an estimate is sufficient, though some dissolution will occur). Record the initial volume (V1).[20][21]

-

Displacement: Carefully immerse the weighed solid into the graduated cylinder. Ensure no liquid splashes out and no air bubbles are attached to the solid.[20][21]

-

Final Volume: Record the new volume of the liquid in the cylinder (V2).[21][22]

-

Calculation: The volume of the solid is V = V2 - V1. Calculate the density using the formula: ρ = m / (V2 - V1).[19][20]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[23]

Methodology:

-

Preparation: Add an excess amount of N-Phenylformamide (the solute) to a known volume of the chosen solvent (e.g., water) in a flask. The presence of undissolved solid is necessary to ensure saturation.[23][24]

-

Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid using filtration or centrifugation.[23]

-

Analysis: Accurately measure the concentration of N-Phenylformamide in the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[23]

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).[25]

Safety and Handling

Professionals handling N-Phenylformamide should adhere to standard safety protocols as outlined in the Safety Data Sheet (SDS).

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust.[1] Use in a well-ventilated area.[26]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., Nitrile rubber), safety glasses, and a lab coat.[2][26]

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is often refrigerated at 2-8°C.[1][2]

-

Fire Safety: The compound is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[1][26]

This guide provides a foundational understanding of the physical properties of N-Phenylformamide. For specific applications, researchers should always consult the most current Safety Data Sheet (SDS) and relevant literature.

References

- 1. N-Phenylformamide [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. NP-MRD: Showing NP-Card for n-Phenylformamide (NP0081872) [np-mrd.org]

- 5. nbinno.com [nbinno.com]

- 6. parchem.com [parchem.com]

- 7. Formamide, N-phenyl- [webbook.nist.gov]

- 8. 103-70-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. N-phenylformamide [stenutz.eu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pennwest.edu [pennwest.edu]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 20. quora.com [quora.com]

- 21. wjec.co.uk [wjec.co.uk]

- 22. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 25. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 26. chemicalbook.com [chemicalbook.com]

Formanilide molecular weight and formula

For immediate release

This technical guide provides the fundamental physicochemical properties of formanilide, a key organic compound utilized in various research and development applications. The data presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Properties

This compound, also known as N-phenylformamide, is an amide derived from formic acid and aniline.[1] Its chemical structure and properties are fundamental to its role as a synthetic intermediate.[2]

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | [1][3][4][5] |

| Molecular Weight | 121.14 g/mol | [1][4] |

| Exact Mass | 121.052763847 Da | [3][4] |

Determination of Molecular Weight

Experimental Protocol:

The molecular weight of a compound is a fundamental property derived from its chemical formula. The value is calculated by summing the atomic weights of each constituent atom. For this compound (C₇H₇NO), the calculation is as follows:

-

Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

-

Hydrogen (H): 7 atoms × 1.008 amu/atom = 7.056 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight: 84.077 + 7.056 + 14.007 + 15.999 = 121.139 amu ( g/mol ) [2][3]

This calculated value is consistent with experimentally determined values and those reported in chemical literature.[1][4][6]

Elemental Composition

The following diagram illustrates the elemental composition of this compound as defined by its molecular formula.

References

Spectroscopic Profile of Formanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for formanilide (CAS 103-70-8), a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the formyl and amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| Formyl-H | 8.3 - 8.7 | Singlet/Doublet | - | CDCl₃ / DMSO-d₆ |

| Amine-H | 8.5 - 10.5 | Broad Singlet | - | CDCl₃ / DMSO-d₆ |

| Aromatic-H (ortho) | ~7.5 | Doublet/Multiplet | ~7-8 | CDCl₃ / DMSO-d₆ |

| Aromatic-H (meta) | ~7.3 | Triplet/Multiplet | ~7-8 | CDCl₃ / DMSO-d₆ |

| Aromatic-H (para) | ~7.1 | Triplet/Multiplet | ~7-8 | CDCl₃ / DMSO-d₆ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

¹³C NMR Spectral Data.[1][2][3][4]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| Carbonyl-C | ~160 - 163 | CDCl₃ / DMSO-d₆ |

| Aromatic-C (quaternary) | ~138 | CDCl₃ / DMSO-d₆ |

| Aromatic-C (para) | ~129 | CDCl₃ / DMSO-d₆ |

| Aromatic-C (ortho) | ~124 | CDCl₃ / DMSO-d₆ |

| Aromatic-C (meta) | ~120 | CDCl₃ / DMSO-d₆ |

Infrared (IR) Spectroscopy.[5]

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (amide I) | Stretching | 1650 - 1690 |

| N-H (amide II) | Bending | 1520 - 1570 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.[1]

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ (Molecular Ion) | 121 | High |

| [M-CHO]⁺ | 92 | Moderate |

| [C₆H₅]⁺ | 77 | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis : Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of Formanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of formanilide in water and a range of organic solvents. The information is curated to support research, development, and formulation activities where this compound is a key component. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for its application in synthesis, purification, and formulation. Below is a compilation of available quantitative solubility data, presented for straightforward comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 2.54[1][2] |

| Water | 25 | 2.86[1][2] |

| Benzene | Not Specified | > 10 |

| Diethyl Ether | Not Specified | > 10 |

| Ethanol | Not Specified | > 10 |

Note: The data for organic solvents indicates high solubility, and for practical purposes in many applications, this compound can be considered freely soluble in these solvents. However, for precise applications such as crystallography or quantitative analysis, it is recommended to determine the solubility under the specific experimental conditions.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.

Materials and Apparatus

-

This compound (solid)

-

Solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Pre-weighed evaporation dish or beaker

-

Drying oven

-

Desiccator

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and may range from several hours to days. It is advisable to monitor the concentration of the supernatant over time until it becomes constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation or further dissolution.

-

Immediately filter the withdrawn solution using a filter membrane that is compatible with the solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Ensure complete removal of the solvent.

-

Once the solvent is fully evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility is then expressed as the mass of this compound per volume of solvent (e.g., g/100 mL).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of saturated solution (mL)) x 100

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Formanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of formanilide, complete with detailed experimental protocols for their determination. It is designed to serve as a valuable resource for professionals in research, and drug development who require accurate physicochemical data for this compound.

Core Physicochemical Data of this compound

This compound, also known as N-phenylformamide, is a white crystalline solid at room temperature.[1] Its key physical properties, the melting and boiling points, are critical parameters for its purification, handling, and application in various chemical syntheses. The experimentally determined values for these properties are summarized in the table below.

| Physical Property | Value (°C) | Value (°F) | Value (K) | Notes |

| Melting Point | 46.6 - 47.5[1][2][3] | 115.9 - 117.5[1][2] | 319.8 - 320.6[2] | A range is often reported, indicative of the transition from solid to liquid. |

| 45.0 - 49.0[4] | ||||

| 46 - 48[5][6] | ||||

| Boiling Point | 271[1][2][3][4] | 520[1][2] | 544[2] | At standard atmospheric pressure (760 mmHg). |

| 166[5][6][7] | At reduced pressure (14 mmHg). |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.[8][9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus).[8][9]

-

Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution.[9] The heating rate should be slow, approximately 1-2°C per minute, as the melting point is approached to ensure thermal equilibrium between the sample and the bath.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[8][9] For accurate results, it is advisable to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more careful measurement.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. This temperature is dependent on the external pressure.[10]

Methodology: Micro-Reflux Method (Siwoloboff Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid (in this case, molten this compound) is placed in a small test tube (boiling tube).[10][11]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the boiling tube containing the sample. The boiling tube is then attached to a thermometer, and the assembly is immersed in a heating bath.[12]

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[11]

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, the heating is stopped.[11][12]

-

Cooling and Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. The temperature at this exact moment is the boiling point of the liquid at that pressure.[11][12]

Synthetic Pathway of this compound and its Dehydration

This compound is a key intermediate in organic synthesis. A common industrial preparation involves the reaction of aniline with formic acid.[13] Subsequently, this compound can be dehydrated to produce phenyl isocyanide, a valuable reagent in its own right.[7] The overall workflow is depicted below.

Caption: Synthetic workflow from aniline to this compound and its subsequent dehydration to phenyl isocyanide.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 12. This compound | 103-70-8 [chemicalbook.com]

- 13. chembk.com [chembk.com]

An In-Depth Technical Guide to the Cis- and Trans-Isomers of Formanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formanilide (N-phenylformamide), a simple aromatic amide, serves as a fundamental model system for understanding the conformational dynamics of the amide bond, a critical determinant of structure and function in peptides, proteins, and numerous pharmaceutical compounds. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, giving rise to two distinct planar isomers: cis and trans. The relative orientation of the phenyl group and the formyl hydrogen across the C-N bond defines these isomers, with profound implications for their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and kinetics of the cis- and trans-isomers of this compound, presenting key data and experimental protocols for researchers in the field.

Synthesis of this compound

This compound is commonly synthesized by the formylation of aniline. Several effective methods have been reported, with the reaction of aniline with formic acid being one of the most direct.

Experimental Protocol: Synthesis of this compound from Aniline and Formic Acid[1][2]

Materials:

-

Aniline

-

Formic acid (85-90%)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent for azeotropic removal of water

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine aniline (1 molar equivalent) and formic acid (1.2-2.0 molar equivalents) in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation.

Another common method involves the use of dimethylformamide (DMF) as the formylating agent in the presence of an acid catalyst.[1]

Separation of Cis- and Trans-Isomers

The separation of cis- and trans-formanilide can be challenging due to their similar physical properties. However, chromatographic and crystallization techniques can be employed.

Experimental Protocols for Isomer Separation

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the isomers.[2]

-

Column: A C18 stationary phase is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized.

-

Temperature: Column temperature can influence the rate of interconversion and separation efficiency. Lower temperatures generally slow down isomerization, which can aid in resolving the two peaks.[3]

-

Detection: UV detection at a wavelength where both isomers absorb, typically around 254 nm.

Gas Chromatography (GC): Capillary gas chromatography can also be utilized for the separation of cis and trans isomers.[4][5]

-

Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is often effective for separating isomers.

-

Temperature Program: A programmed temperature ramp is typically employed to achieve good separation.

-

Injector and Detector Temperatures: These should be optimized to ensure efficient vaporization and detection without causing on-column isomerization.

Fractional Crystallization: This technique relies on potential differences in the solubility of the two isomers in a particular solvent system at different temperatures.[6][7]

-

Dissolve the mixture of this compound isomers in a minimum amount of a suitable hot solvent.

-

Slowly cool the solution to induce crystallization.

-

The first crystals that form will be enriched in the less soluble isomer.

-

Separate the crystals by filtration.

-

The process can be repeated on both the crystalline fraction and the mother liquor to improve the purity of each isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization and quantification of cis- and trans-formanilide isomers in solution.

NMR Spectroscopy

The key distinguishing feature in the ¹H NMR spectrum is the coupling constant between the N-H proton and the formyl proton (³JH-N-C-H). The trans isomer exhibits a larger coupling constant (typically around 12 Hz) compared to the cis isomer (typically around 0-2 Hz).[8] 2D NMR techniques such as NOESY and ROESY can provide definitive proof of the spatial proximity of protons, confirming the cis or trans configuration.[9][10]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for cis- and trans-Isomers of this compound Derivatives in DMSO-d₆ [8]

| Isomer | Proton | δ (ppm) | Multiplicity | J (Hz) | Carbon | δ (ppm) |

| cis | N-H | ~9.8 | s | ~0 | C=O | ~163 |

| C(O)H | ~8.6 | s | ~0 | C-ipso | ~139 | |

| Aromatic | 7.0-7.6 | m | C-ortho | ~120 | ||

| C-meta | ~129 | |||||

| C-para | ~124 | |||||

| trans | N-H | ~10.0 | d | ~11-13 | C=O | ~159 |

| C(O)H | ~8.7 | d | ~11-13 | C-ipso | ~138 | |

| C-ortho | ~121 | |||||

| C-meta | ~129 | |||||

| C-para | ~125 |

Note: The exact chemical shifts can be influenced by concentration and temperature.

Isomerization Kinetics and Rotational Barrier

The interconversion between the cis and trans isomers of this compound is a dynamic process characterized by a significant energy barrier to rotation around the C-N bond. This barrier can be determined experimentally using dynamic NMR (DNMR) spectroscopy or computationally.

Table 2: Kinetic and Thermodynamic Parameters for Amide Bond Isomerization

| Compound | Method | Solvent | Rotational Barrier (kcal/mol) | Rate Constant (s⁻¹) | Reference |

| Formamide | Experimental | Liquid Phase | 16-20 | - | [11] |

| Formamide | Calculated (gas phase) | - | 18.2 | - | [11] |

| N-Methylthis compound | Dynamic NMR | CDCl₃ | ~19.5 | - | [12] |

| N-Benzhydrylformamides | Calculated (DFT) | - | 20-23 | - | [12] |

The rate of isomerization is influenced by factors such as temperature, solvent polarity, and steric hindrance from substituents.[13][14]

Visualizing this compound Isomerization and Analysis

Diagrams

Caption: Isomerization pathway between cis- and trans-formanilide.

Caption: General experimental workflow for this compound isomer studies.

Conclusion

The study of the cis- and trans-isomers of this compound provides valuable insights into the fundamental principles of amide bond chemistry. The distinct spectroscopic signatures, particularly in NMR, allow for their unambiguous identification and quantification. The kinetic parameters of their interconversion are crucial for understanding the dynamic behavior of larger molecules containing amide linkages. The experimental protocols and data summarized in this guide offer a solid foundation for researchers and professionals in drug development and related scientific disciplines to further explore the significance of amide isomerism in their respective fields. The principles outlined here are broadly applicable to the study of more complex amide-containing systems, underscoring the enduring importance of this compound as a model compound.

References

- 1. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]

- 2. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. hplc.eu [hplc.eu]

- 4. mdpi.com [mdpi.com]

- 5. gcms.cz [gcms.cz]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 14. researchgate.net [researchgate.net]

Formanilide: An In-depth Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of formanilide (N-phenylformamide), a key intermediate in organic synthesis and a potential impurity in pharmaceutical products. Understanding the degradation behavior of this compound is critical for ensuring the stability, efficacy, and safety of drug substances and products. This document details the primary degradation routes, including hydrolysis, thermal decomposition, photodegradation, and dehydration, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Stability Profile